molecular formula C22H24N2O2S B298687 Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Cat. No. B298687
M. Wt: 380.5 g/mol
InChI Key: YEZLJABZHZIKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione, also known as MTIM, is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. MTIM is a thiosemicarbazone derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been studied extensively for its potential use as a therapeutic agent in various diseases, including cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by targeting the viral protein NS5B. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Mechanism of Action

The mechanism of action of Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and inflammation. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis, by binding to the enzyme's active site. Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has also been shown to inhibit the activity of the viral protein NS5B by binding to its active site. In addition, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to induce apoptosis in cancer cells by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the replication of the hepatitis C virus by reducing the levels of viral RNA and protein. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has been shown to inhibit the production of pro-inflammatory cytokines by reducing the levels of NF-κB and other transcription factors.

Advantages and Limitations for Lab Experiments

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several advantages for lab experiments, including its high solubility in water and other solvents, its low toxicity, and its ability to inhibit various enzymes and signaling pathways. However, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione also has several limitations, including its limited stability in solution and its potential for non-specific binding to other proteins and molecules.

Future Directions

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione has several potential future directions in scientific research, including its use as a therapeutic agent in cancer, viral infections, and inflammatory disorders. In cancer research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other chemotherapy agents to enhance their efficacy and reduce their toxicity. In viral research, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other antiviral agents to enhance their potency and reduce the development of drug resistance. In inflammatory disorders, Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione could be further studied for its potential use in combination with other anti-inflammatory agents to enhance their efficacy and reduce their side effects.

Synthesis Methods

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione can be synthesized through a multi-step process that involves the reaction of 2-p-tolyloxyethylamine with indole-3-carboxaldehyde, followed by the reaction with morpholine-4-carbaldehyde and thiosemicarbazide. The final product is obtained through a purification process that involves recrystallization.

properties

Product Name

Morpholin-4-yl-[1-(2-p-tolyloxy-ethyl)-1H-indol-3-yl]-methanethione

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-morpholin-4-ylmethanethione

InChI

InChI=1S/C22H24N2O2S/c1-17-6-8-18(9-7-17)26-15-12-24-16-20(19-4-2-3-5-21(19)24)22(27)23-10-13-25-14-11-23/h2-9,16H,10-15H2,1H3

InChI Key

YEZLJABZHZIKBW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCOCC4

Origin of Product

United States

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